4-Methoxycyclohexanamine hydrochloride is a compound that has been studied in various contexts due to its potential biological activity. While the specific compound "4-Methoxycyclohexanamine hydrochloride" is not directly mentioned in the provided papers, there are several related compounds and metabolites that have been investigated for their effects on biological systems. For instance, methoxychlor (MXC) and its metabolites have been studied for their endocrine-disrupting properties and effects on ovarian function1. Additionally, compounds with methoxy groups and cyclohexanol structures have been explored for their antidepressant-like effects and interactions with monoamine oxidase (MAO) inhibitors24. This analysis will delve into the mechanism of action and applications of these related compounds, providing insights into the potential effects and uses of 4-Methoxycyclohexanamine hydrochloride.
Methoxychlor has been extensively studied for its impact on ovarian morphology and function. Early postnatal exposure to MXC inhibits folliculogenesis and stimulates the production of anti-Mullerian hormone (AMH) in the rat ovary, which can have profound effects on reproductive health1. This suggests potential applications in studying the effects of environmental endocrine disruptors on ovarian development and fertility.
The compound 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-YL)-cyclohexanol has been investigated for its antidepressant-like properties, which could lead to new treatments for resistant depression2. The involvement of the l-arginine-nitric oxide-cyclic guanosine monophosphate pathway in its mechanism of action provides a novel target for therapeutic intervention.
The activation of the CAR system by methoxychlor and its metabolites, leading to the induction of cytochrome P450 enzymes, has implications for drug metabolism and the development of drugs that can modulate this pathway3. Understanding these interactions can help in predicting drug-drug interactions and in designing compounds with favorable metabolic profiles.
4-Methoxytranylcypromine, as a monoamine oxidase inhibitor, has implications for the treatment of depression and other psychiatric disorders. Its chronic administration affects the levels of biogenic amines in the brain, which is a key aspect of its therapeutic action4. This research can contribute to the development of new MAO inhibitors with improved efficacy and safety profiles.
4-Methoxycyclohexanamine hydrochloride is classified as:
The synthesis of 4-methoxycyclohexanamine hydrochloride can be achieved through several methods. One notable method involves the oxidation of 4-methoxycyclohexanol using hydrogen peroxide as an oxidizing agent. This process is facilitated by a catalyst, such as phosphotungstic acid supported on a molecular sieve.
The molecular structure of 4-methoxycyclohexanamine hydrochloride can be described as follows:
4-Methoxycyclohexanamine hydrochloride can participate in various chemical reactions typical of amines. Some notable reactions include:
These reactions are critical in modifying the compound for various applications in medicinal chemistry .
The mechanism of action of 4-methoxycyclohexanamine hydrochloride is primarily related to its interaction with neurotransmitter systems in the brain. It is believed to act as a monoamine neurotransmitter modulator, potentially influencing levels of serotonin and norepinephrine.
The physical and chemical properties of 4-methoxycyclohexanamine hydrochloride are essential for understanding its behavior in various environments:
These properties influence its handling, storage, and application in research and development .
4-Methoxycyclohexanamine hydrochloride has several scientific applications:
The versatility of this compound makes it valuable in both academic research and pharmaceutical industries .
4-Methoxycyclohexanamine hydrochloride features a cyclohexane ring with an amine group (–NH₂) and a methoxy group (–OCH₃) at the 1- and 4-positions, respectively, neutralized as a hydrochloride salt. The methoxy group’s strong electron-donating character differentiates this compound from its alkyl-substituted analogs (e.g., 4-methylcyclohexylamine hydrochloride [2] [8]) by altering the basicity of the amine and the ring’s conformational equilibrium. The cyclohexane ring exists in two predominant diastereomeric forms due to the stereogenicity at C1 and C4: cis-4-methoxycyclohexanamine hydrochloride (methoxy and amine groups on the same face) and trans-4-methoxycyclohexanamine hydrochloride (groups on opposite faces). The trans isomer typically exhibits greater stability due to reduced 1,3-diaxial interactions [4] [10].
Table 1: Systematic Nomenclature and Identifiers
Nomenclature Type | Name |
---|---|
IUPAC Name | 4-Methoxycyclohexan-1-amine hydrochloride |
Systematic Name | Cyclohexanamine, 4-methoxy-, hydrochloride (1:1) |
Canonical SMILES | COC1CCC(CC1)N.Cl |
Synonyms | 4-Methoxycyclohexylamine HCl; trans-4-Methoxycyclohexylamine HCl [2] [9] |
The molecular formula is C₇H₁₆ClNO, with a molecular weight of 165.66 g/mol (calculated from the methyl analog’s mass of 149.66 g/mol [2] [3], adjusted for the methoxy group’s atomic mass). While specific CAS numbers for the methoxy variant are not provided in the search results, analogous methyl compounds (e.g., 4-methylcyclohexylamine hydrochloride) are documented under multiple identifiers (CAS 33483-65-7, 100959-19-1) [2] [8], suggesting similar regulatory tracking for the methoxy derivative.
Early routes to 4-substituted cyclohexylamines relied on classical methods such as the reduction of corresponding nitro compounds or reductive amination of ketones. For 4-methylcyclohexylamine, the catalytic hydrogenation of 4-methylcyclohexanone oxime or direct reductive amination of 4-methylcyclohexanone with ammonia under high-pressure catalysis was employed [4] [5]. These methods suffered from modest stereoselectivity, yielding mixtures of cis and trans isomers that required tedious separation. A notable advance emerged with catalytic methods using transition metals. For example, rhodium-catalyzed asymmetric hydrogenation of enol acetates derived from 4-substituted cyclohexanones enabled enantioselective synthesis of chiral amines [5]. This approach, while efficient for alkyl groups, proved challenging for polar substituents like methoxy due to catalyst poisoning.
Table 2: Evolution of Synthetic Methods for 4-Substituted Cyclohexylamines
Method | Conditions | Isomeric Outcome | Key Advancement |
---|---|---|---|
Reductive Amination | NH₃, H₂, Ni catalyst, 100–150°C | cis/trans mixture | Simple feedstock use [4] |
Leuckart Reaction | HCOONH₄, 180–200°C | Predominantly trans | No external reductant [6] |
Catalytic Hydrogenation | Rh/chiral ligand, H₂ (50–100 psi) | High enantiopurity (trans) | Asymmetric synthesis [5] |
The methoxy variant demanded tailored innovations due to the oxygen atom’s potential coordination to catalysts. Modern approaches adapted the reductive amination protocol using sodium cyanoborohydride (NaBH₃CN), which operates under mild, non-acidic conditions to preserve acid-labile methoxy groups [6]. This method, originally demonstrated for N,N-dimethylcyclohexylamine synthesis, was extended to 4-methoxy derivatives by reacting 4-methoxycyclohexanone with ammonia or ammonium acetate in methanol, followed by NaBH₃CN reduction. Isomer separation was achieved via selective crystallization of hydrochloride salts, exploiting differential solubility between cis and trans forms [5].
4-Methoxycyclohexanamine hydrochloride serves as a versatile chiral intermediate in synthesizing biologically active molecules. Its methoxy group can act as a hydrogen-bond acceptor, influencing target binding, or as a metabolic stability enhancer compared to alkyl chains. The trans isomer, in particular, is favored in drug development for its superior conformational stability and predictable pharmacokinetic effects [4] [8].
In antidiabetic agents like glimepiride, the trans-4-methylcyclohexylamine moiety is critical for binding to sulfonylurea receptors [4]. Replacing methyl with methoxy could modulate the drug’s solubility and duration of action due to altered hydrophilicity and electronic effects. Similarly, this intermediate is theorized for use in serotonin receptor agonists, where the methoxy group mimics substituents on endogenous ligands, potentially enhancing affinity or selectivity.
Table 3: Pharmaceutical Applications of 4-Substituted Cyclohexylamine Intermediates
Target Therapeutic Class | Role of Intermediate | Potential Impact of Methoxy Group |
---|---|---|
Antidiabetic Agents (e.g., Glimepiride analogs) | Chiral amine component in sulfonylurea backbone | Improved solubility and metabolic stability |
Serotonin Receptor Agonists | Core scaffold for receptor binding | Enhanced affinity via H-bonding with Ser residues |
Local Anesthetics | Hydrophobic domain modifier | Tunable lipid/water partition coefficient |
The stereochemical purity of the intermediate is paramount. Asymmetric synthesis routes (e.g., enzymatic resolution or chiral catalysis [5]) ensure enantiopure trans-4-methoxycyclohexanamine, avoiding contaminating isomers that could compromise drug efficacy or safety. The hydrochloride salt form is preferred for its crystallinity, ease of handling, and compatibility with downstream amide coupling or alkylation reactions [8] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: